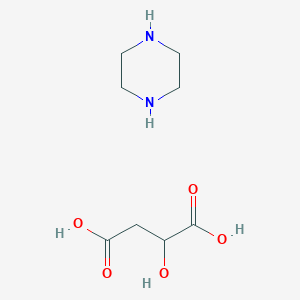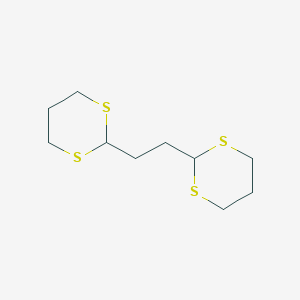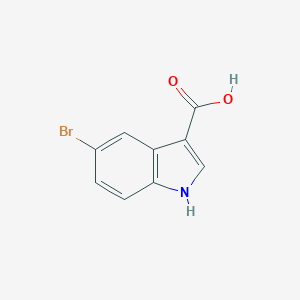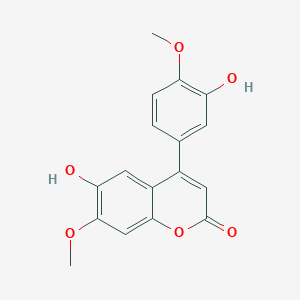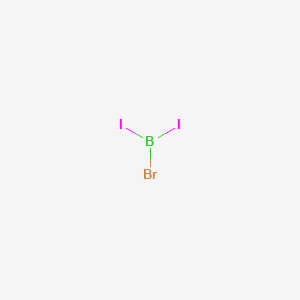
Bromodiiodoborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromodiiodoborane (BIB) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. BIB is a boron-halogen compound that is commonly used as a reagent in organic synthesis. It is known for its ability to activate carbon-hydrogen bonds and facilitate the formation of carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Bromodiiodoborane has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis to facilitate the formation of carbon-carbon bonds. Bromodiiodoborane has also been used in the development of new materials, such as polymers and metal-organic frameworks. Additionally, Bromodiiodoborane has been studied for its potential use in catalysis, as it has been shown to activate carbon-hydrogen bonds.
Wirkmechanismus
The mechanism of action of Bromodiiodoborane involves its ability to activate carbon-hydrogen bonds. This activation occurs through a process known as halogenation. Bromodiiodoborane reacts with the carbon-hydrogen bond, leading to the formation of a carbon-halogen bond. This process can facilitate the formation of carbon-carbon bonds, which is useful in organic synthesis.
Biochemische Und Physiologische Effekte
There is currently limited information available on the biochemical and physiological effects of Bromodiiodoborane. However, it is known that Bromodiiodoborane is a reactive compound that can potentially cause harm if not handled properly. It is important to use caution when working with Bromodiiodoborane and to follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bromodiiodoborane in lab experiments is its ability to activate carbon-hydrogen bonds, which can facilitate the formation of carbon-carbon bonds. Additionally, Bromodiiodoborane is a relatively easy compound to synthesize and can be obtained in high yields. However, one limitation of using Bromodiiodoborane is its reactivity. Bromodiiodoborane is a highly reactive compound that can potentially cause harm if not handled properly. It is important to use caution when working with Bromodiiodoborane and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the study of Bromodiiodoborane. One potential area of research is the development of new materials using Bromodiiodoborane. Bromodiiodoborane has been shown to be useful in the synthesis of polymers and metal-organic frameworks, and further research in this area could lead to the development of new materials with unique properties. Additionally, Bromodiiodoborane could be studied for its potential use in catalysis, as it has been shown to activate carbon-hydrogen bonds. Further research in this area could lead to the development of new catalysts with improved efficiency and selectivity.
Conclusion:
In conclusion, Bromodiiodoborane is a boron-halogen compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a useful reagent in organic synthesis, and has potential applications in the development of new materials and catalysis. However, it is important to use caution when working with Bromodiiodoborane due to its reactivity. Further research in this area could lead to the development of new materials and catalysts with improved efficiency and selectivity.
Synthesemethoden
Bromodiiodoborane can be synthesized by reacting boron tribromide with iodine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of Bromodiiodoborane. The synthesis of Bromodiiodoborane is a relatively straightforward process, and the compound can be obtained in high yields.
Eigenschaften
CAS-Nummer |
14355-21-6 |
|---|---|
Produktname |
Bromodiiodoborane |
Molekularformel |
BBrI2 |
Molekulargewicht |
344.53 g/mol |
IUPAC-Name |
bromo(diiodo)borane |
InChI |
InChI=1S/BBrI2/c2-1(3)4 |
InChI-Schlüssel |
XJRVKGBKUBECGR-UHFFFAOYSA-N |
SMILES |
B(Br)(I)I |
Kanonische SMILES |
B(Br)(I)I |
Andere CAS-Nummern |
14355-21-6 |
Synonyme |
Bromodiiodoborane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
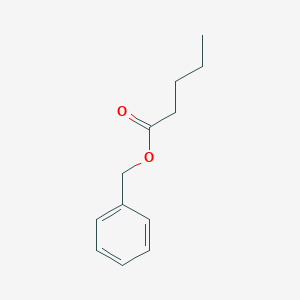
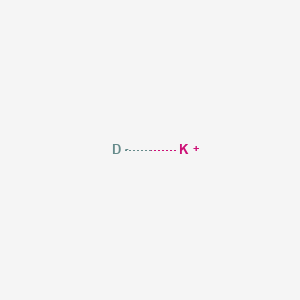
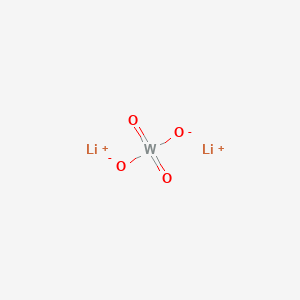
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
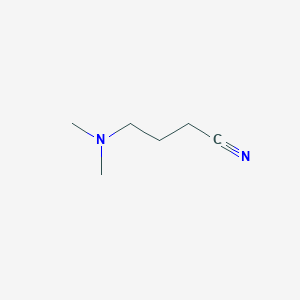
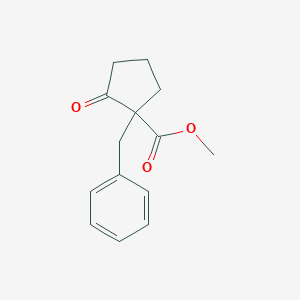
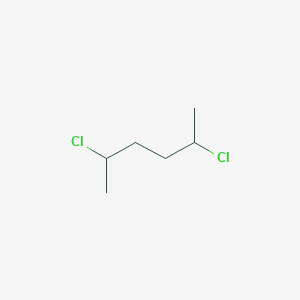
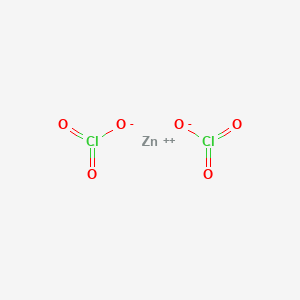
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
